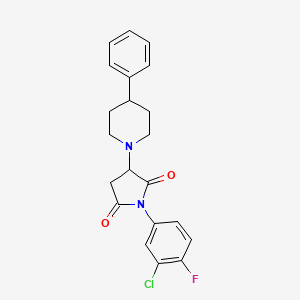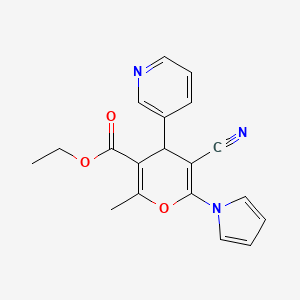
(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane is a chiral cyclohexane derivative characterized by its two phenyl groups and three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and cyclohexanone.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between benzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a catalyst like sulfuric acid to introduce the methoxy groups.
Chiral Resolution: The final step involves chiral resolution to obtain the (2S,6S) enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride and alkyl halides can introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides at elevated temperatures.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in studies involving chiral recognition and enantioselective catalysis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R,6R)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane
- 4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane (racemic mixture)
- 4-methoxy-1,1-bis(methoxymethyl)-2-phenylcyclohexane
Uniqueness
(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers or racemic mixtures
Properties
Molecular Formula |
C23H30O3 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
[(1S,3S)-5-methoxy-2,2-bis(methoxymethyl)-3-phenylcyclohexyl]benzene |
InChI |
InChI=1S/C23H30O3/c1-24-16-23(17-25-2)21(18-10-6-4-7-11-18)14-20(26-3)15-22(23)19-12-8-5-9-13-19/h4-13,20-22H,14-17H2,1-3H3/t21-,22-/m0/s1 |
InChI Key |
NUHARMJHXGEBKE-VXKWHMMOSA-N |
Isomeric SMILES |
COCC1([C@@H](CC(C[C@H]1C2=CC=CC=C2)OC)C3=CC=CC=C3)COC |
Canonical SMILES |
COCC1(C(CC(CC1C2=CC=CC=C2)OC)C3=CC=CC=C3)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[(1-methyl-2-phenyl-1H-indol-4-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11051613.png)

![5-fluoro-N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-2-methoxybenzenesulfonamide](/img/structure/B11051626.png)
![Propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]-](/img/structure/B11051638.png)
![1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethyl propylcarbamate](/img/structure/B11051643.png)
![{[3-(Ethylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B11051645.png)
![3-(2,3-Difluorophenyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051653.png)

![2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-fluorophenyl)ethanone](/img/structure/B11051666.png)
![3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-ethylpyrrolidine-2,5-dione](/img/structure/B11051669.png)
![11-methyl-6-(3-methylthiophen-2-yl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11051695.png)
![N-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051699.png)


